molecular formula C16H11ClN4O B1624817 4-Hydroxy Estazolam CAS No. 30896-56-1

4-Hydroxy Estazolam

Cat. No.: B1624817
CAS No.: 30896-56-1
M. Wt: 310.74 g/mol
InChI Key: LJIJJCXFWLORDQ-UHFFFAOYSA-N
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Description

4-Hydroxy Estazolam is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties. This compound is structurally characterized by a triazolo ring fused to a benzodiazepine core, which contributes to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Estazolam typically involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine derivatives to form the triazolo ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The final product is obtained through cyclization and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Solvent-free conditions are often employed to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Estazolam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

The compound exerts its effects by binding to benzodiazepine receptors, which are part of the GABA_A receptor complex. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system .

Properties

CAS No.

30896-56-1

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol

InChI

InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)19-16(22)15-20-18-9-21(13)15/h1-9,16,22H

InChI Key

LJIJJCXFWLORDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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